molecular formula C8H5NO3S B154714 6-Hydroxy-1,3-benzothiazole-2-carboxylic acid CAS No. 129058-50-0

6-Hydroxy-1,3-benzothiazole-2-carboxylic acid

Cat. No. B154714
M. Wt: 195.2 g/mol
InChI Key: XHWLNNUYRRZHSM-UHFFFAOYSA-N
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Description

6-Hydroxy-1,3-benzothiazole-2-carboxylic acid is a compound that belongs to the benzothiazole family, which is widely recognized for its applications in synthetic and medicinal chemistry. Benzothiazoles are key components in various compounds and drugs, exhibiting diverse bioactivities. The hydroxy group in the 6-position of the benzothiazole ring system is a significant structural feature that can influence the biological activity of these compounds .

Synthesis Analysis

The synthesis of hydroxy-substituted benzothiazole derivatives, including those with a carboxylic acid group, involves elegant pathways that allow for substitution at multiple positions on the bicyclic system. This versatility enables extensive exploration of the chemical space around the molecule, particularly when it is studied as a ligand for a target. For instance, the synthesis of methyl 4- and 5-hydroxy-2-aminobenzo[d]thiazole-6-carboxylates has been described, which serve as building blocks in drug discovery . Additionally, the benzothiazole ring system has been utilized as an "on-off" type of leaving group for the preparation of various ketones and carboxylic acid derivatives .

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives, including those with hydroxy and carboxylic acid functionalities, has been elucidated using various spectroscopic and structural characterization techniques. For example, the structure of 6-hydroxy-2-methylbenzofuran-4-carboxylic acid, a related compound, was determined using NMR, ESI-MS, FT-IR, and single-crystal X-ray diffraction . These techniques are essential for confirming the identity and purity of synthesized compounds.

Chemical Reactions Analysis

Benzothiazole derivatives undergo a range of chemical reactions that can lead to further functionalization and transformation. For instance, the reduction and acetylation reactions of 6-amino-7-chloro-2-(2-hydroxyphenyl)-2H-benzotriazole-4-carboxylic acid derivatives have been studied, and methods for their chemical conversions have been developed to obtain a variety of derivatives with potential luminescence and complex-forming properties . Moreover, the synthesis of 1,3-benzothiazol-2(3H)-ones with a carbamate function at the C-6 atom has been achieved, demonstrating the reactivity of the benzothiazole core .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives are influenced by the substituents on the benzothiazole core. For example, the introduction of hydroxy and methoxy groups on the 2-arylbenzothiazole scaffold, as well as the type of substituents at the C-6 position, has been shown to affect the biological activity of these compounds. The presence of a hydroxy group on the 2-aryl moiety significantly improved selectivity against tumor cell lines, and the amino protonated group attached at the benzothiazole moiety was essential for observed antiproliferative and antioxidant activities . Additionally, benzothiazole derivatives have been studied as corrosion inhibitors for carbon steel in acidic environments, with their efficiency being linked to their ability to adsorb onto surfaces .

Scientific Research Applications

Antibacterial and Antifungal Activities

6-Hydroxy-1,3-benzothiazole-2-carboxylic acid and its derivatives have demonstrated significant biological activities. Compounds synthesized from similar benzothiazole structures have shown potent antibacterial activity against microorganisms like Staphylococcus aureus, Bacillus subtilis, Psuedomonas aeruginosa, and Escherichia coli. They also exhibited antifungal properties against various fungal species, although the efficacy varied among the tested compounds (Chavan & Pai, 2007).

Solid Phase Synthesis

The compound has been utilized in the solid-phase synthesis of benzothiazoles and thiophene derivatives. This method, using resin-bound cyclic malonic acid ester, leads to high yields and purities of the synthesized compounds (Huang & Tang, 2003).

pH Sensing

A benzothiazole-based aggregation-induced emission luminogen (AIEgen) derived from a similar structure demonstrated multifluorescence emissions, which varied depending on its dispersed or aggregated state. This feature was exploited for sensitive physiological pH sensing, with the capability of detecting pH fluctuations in biosamples and neutral water samples (Li et al., 2018).

Corrosion Inhibition

Benzothiazole derivatives have shown promising results as corrosion inhibitors for materials like carbon steel, particularly in acidic environments. The inhibitory effect was attributed to the adsorption of these compounds onto surfaces, offering protective layers against corrosion (Hu et al., 2016).

Antiparasitic Properties

Certain benzothiazole derivatives exhibited antiproliferative activity against parasites like Leishmania infantum and Trichomonas vaginalis. These compounds were also noted for their low toxicity towards human cells, making them potential candidates for antiparasitic drug development (Delmas et al., 2002).

Safety And Hazards

Benzothiazole derivatives may cause respiratory irritation, skin irritation, and serious eye irritation .

Future Directions

Benzothiazole derivatives, including “6-Hydroxy-1,3-benzothiazole-2-carboxylic acid”, have a wide range of biological activities and medicinal applications. They are of great interest in the field of synthetic and medicinal chemistry . The development of novel antibiotics to control resistance problems is crucial, and benzothiazole derivatives are being investigated for their potential in this area .

properties

IUPAC Name

6-hydroxy-1,3-benzothiazole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO3S/c10-4-1-2-5-6(3-4)13-7(9-5)8(11)12/h1-3,10H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHWLNNUYRRZHSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)SC(=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90573354
Record name 6-Hydroxy-1,3-benzothiazole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90573354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Hydroxy-1,3-benzothiazole-2-carboxylic acid

CAS RN

129058-50-0
Record name 6-Hydroxy-1,3-benzothiazole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90573354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of methyl 6-hydroxybenzo[d]thiazole-2-carboxylate (0.21 g, 1 mmol) and 1N aqueous sodium hydroxide (2 mL) was stirred at room temperature overnight. The reaction mixture was then carefully acidified with concentrated hydrochloric acid. The precipitate formed was filtered, washed with water, and dried under reduced pressure to afford 6-hydroxybenzo[d]thiazole-2-carboxylic acid as a white solid (0.20 g, 99%). 1H-NMR (DMSO-d6, 300 MHz): δ 10.20 (s, 1H), 7.96 (m, 1H), 7.44 (m, 1H), 7.06 (m, 1H) ppm; MS (ESI): 196.1 (M+1).
Quantity
0.21 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
A Spadaro, M Negri, S Marchais-Oberwinkler, E Bey… - researchgate.net
Method A, general procedure for nucleophilic addition: To a solution of thiazole derivative unsubstituted in position 2 (1 eq) in anhydrous THF a 2.5 M solution of n-BuLi (1 eq) in hexane …
Number of citations: 0 www.researchgate.net

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